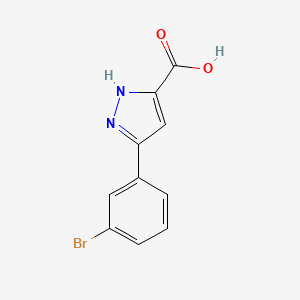
5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
“5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid” is a chemical compound that is part of the pyrazole family. Pyrazoles are heterocyclic compounds with a natural or synthetic origin . The nitrogen-based hetero-aromatic ring structure of pyrazoles has been used as a scaffold for the synthesis and development of many new promising drugs .
Aplicaciones Científicas De Investigación
Anticancer Activity
5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid: has been utilized in the synthesis of new analogs with potential anticancer properties. These compounds have been tested against a variety of cancer cell lines, showing significant activity . For instance, certain analogs demonstrated notable anticancer activity against CNS cancer cell lines, with one compound exhibiting a percent growth inhibition of 41.25% against the SNB-75 cell line .
Molecular Docking Studies
The compound has been a subject of molecular docking studies to understand its interaction with cancer-related targets. These studies help in predicting the binding affinity and mode of action of the synthesized analogs, which is crucial for drug design and development .
ADME and Toxicity Prediction
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiles and toxicity predictions are essential for assessing the drug-likeness of new compounds5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid derivatives have been evaluated for these properties, providing insights into their potential as therapeutic agents .
Synthesis of Phthalocyanines
This compound is used in the synthesis and characterization of monoisomeric phthalocyanines. These macrocyclic compounds have applications in dye-sensitized solar cells, photodynamic therapy, and as catalysts in various chemical reactions .
Phthalocyanine-Fullerene Dyads
The compound also plays a role in the creation of phthalocyanine-fullerene dyads. These dyads are studied for their electronic properties and are potential candidates for use in organic photovoltaic devices .
Propiedades
IUPAC Name |
3-(3-bromophenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-3-1-2-6(4-7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLGITCDNHDLLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NNC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647050 | |
| Record name | 3-(3-Bromophenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid | |
CAS RN |
1135821-47-4 | |
| Record name | 3-(3-Bromophenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




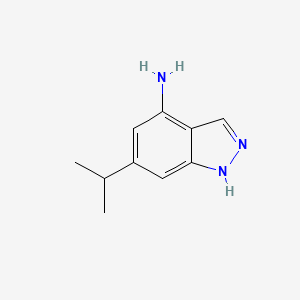

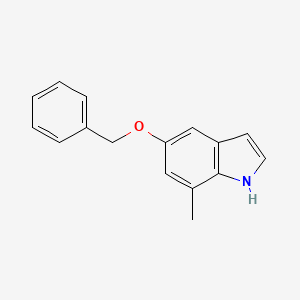
![1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B1292596.png)
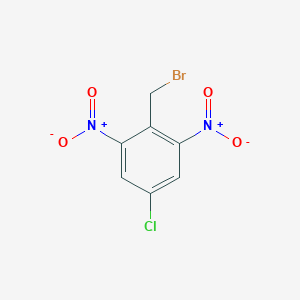
![3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292601.png)
![5-bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292604.png)
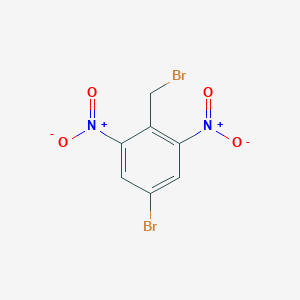
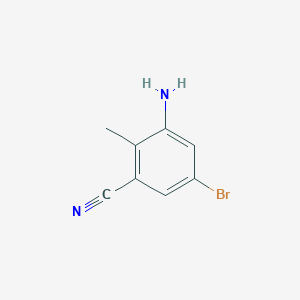

![3-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292614.png)
![6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292615.png)
![3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292616.png)